6-Methoxy-2-tetralone

Beschreibung

Chemical Identity and Properties

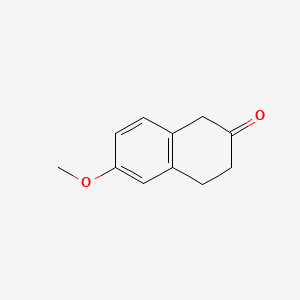

6-Methoxy-2-tetralone (CAS: 2472-22-2) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It features a methoxy group at the 6-position and a ketone at the 2-position of the tetralin (1,2,3,4-tetrahydronaphthalene) framework. Key physical properties include a boiling point of 319.42°C, density of 1.124 g/cm³, and a flash point of 150.78°C .

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKDYNVZWKAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179452 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS] | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2472-22-2 | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2472-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV9W5N9D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Three-Step Synthesis via Olefin and Epoxide Intermediates

A concise and efficient three-step synthesis was developed by Banerjee et al. (2018), which is widely referenced for its practicality and moderate overall yield (~36-39%).

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Olefin Formation | 6-Methoxy-1-tetralone + 2,4-pentanediol, catalytic p-toluenesulfonic acid, reflux | Conversion of 6-methoxy-1-tetralone to olefin intermediate | 94% |

| 2. Epoxidation | m-Chloroperbenzoic acid (MCPBA), dry dichloromethane, 0°C to room temp, overnight | Epoxidation of olefin to epoxide intermediate | Not isolated, crude oil |

| 3. Acid-Catalyzed Rearrangement | 10% sulfuric acid in ethanol, reflux 3 hours | Rearrangement of epoxide to 6-methoxy-2-tetralone | 36-39% |

Alternative Step 3: Treatment of the epoxide with boron trifluoride etherate (BF3·OEt2) at room temperature for 10 minutes also yields this compound with comparable yield (~36%).

Summary of Yields:

| Procedure Variant | Overall Yield (%) | Notes |

|---|---|---|

| Acid-catalyzed rearrangement (H2SO4/EtOH) | 39% | Classic method |

| BF3·OEt2 catalyzed rearrangement | 36% | Shorter reaction time |

This method is valued for its straightforward steps, use of commercially available reagents, and moderate yields. The spectroscopic data of the product matches literature values, confirming the identity and purity of the compound.

Multi-Step Synthesis Involving Hydrogenation and Condensation

Another reported method involves a more complex multi-step synthesis starting from 3,4-dimethoxyphenylacetic acid, which is converted through iodination, esterification, Heck cross-coupling, catalytic hydrogenation, Dieckmann condensation, and decarboxylation to yield substituted tetralones including this compound derivatives.

This approach is practical for large-scale synthesis and uses inexpensive reagents, but involves more steps and specialized catalysts such as palladium(II) for the Heck reaction. Yields are generally good, and the method is suitable for producing analogs with different substitution patterns.

Other Reported Methods

Some literature references mention the use of thionyl chloride, triethylamine, and irradiation steps in multi-step syntheses, but these are less commonly used for this compound specifically and often pertain to related tetralone derivatives.

The compound is noted to be more difficult to synthesize and less stable compared to 6-methoxy-1-tetralone, which is often used as a starting material.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Banerjee et al. (2018) Three-step | 6-Methoxy-1-tetralone | 2,4-pentanediol, MCPBA, H2SO4 or BF3·OEt2 | Olefin formation, epoxidation, acid rearrangement | 36-39% | Simple, moderate yield, commercially available reagents | Moderate yield, requires purification |

| Multi-step from 3,4-dimethoxyphenylacetic acid | 3,4-Dimethoxyphenylacetic acid | Iodination, Pd(II) catalyst, hydrogenation, Dieckmann condensation | Cross-coupling, hydrogenation, condensation | Good (not precisely quantified) | Scalable, versatile for analogs | More complex, multiple steps, specialized catalysts |

| Other multi-step methods | Various | Thionyl chloride, triethylamine, irradiation | Multi-step organic synthesis | Variable | Potential for diverse derivatives | Complex, lower yields |

The preparation of this compound is well-established through several synthetic routes, with the most practical and widely cited method being the three-step sequence involving olefin formation, epoxidation, and acid-catalyzed rearrangement. This method balances simplicity, reagent availability, and yield. For large-scale or derivative synthesis, more complex multi-step methods involving palladium-catalyzed cross-coupling and condensation are employed.

These methods collectively provide a robust toolkit for researchers requiring this compound as an intermediate in organic synthesis, particularly in the fields of terpenoid and steroidal compound development.

Analyse Chemischer Reaktionen

6-Methoxy-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common reagents used in these reactions include MCPBA for epoxidation, sulfuric acid for cyclization, and various reducing agents like sodium borohydride for reduction .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-tetralone is a tetralone derivative that has uses in organic synthesis as a precursor to various compounds, including steroidal and terpenoid compounds . Tetralone derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and anti-viral properties, and can act as protein inhibitors .

Synthesis of this compound

This compound can be synthesized through a three-step process, starting with commercially available 6-methoxy-1-tetralone .

- Conversion to Olefin: 6-methoxy-1-tetralone is converted into an olefin with a 94% yield by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid .

- Epoxidation of the Olefin: The resulting olefin is epoxidized using m-chloroperbenzoic acid (MCPBA) in dichloromethane .

- Tetralone Formation: The epoxide is heated under reflux with ethanolic sulfuric acid (10%) to afford this compound with a 39% yield (36% overall yield) . An alternative to using ethanolic sulfuric acid is to add freshly distilled borontrifluoride etherate to the oily epoxide at room temperature and stir for 10 minutes .

Applications in Scientific Research

This compound serves as a starting material in the synthesis of various compounds .

- Steroidal Compounds: this compound can be used as a starting material for the synthesis of many steroidal compounds .

- Terpenoids: It is a potential intermediate for many terpenoid compounds .

- 2-aminotetralin derivatives: It is a starting material for 2-aminotetralin derivatives, which exhibit antifungal activities .

- Tetrahydro benzocycloheptane: It can be used in the synthesis of tetrahydro benzocycloheptane .

- Dihydronaphthalene derivatives: 6-methoxy-1-tetralone can be used to synthesize dihydronaphthalene derivatives, some of which have demonstrated potent cytotoxic activities .

- Anticancer agents: Tetralone derivatives have been designed and synthesized to exhibit antiproliferative effect on different cancer cell lines .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-tetralone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the formation of active metabolites. The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 6-Methoxy-1-tetralone

Chemical Identity :

Key Differences :

Reactivity :

The ketone position (1 vs. 2) significantly impacts electronic properties. The 2-tetralone isomer is more reactive in aldol condensations due to conjugation with the aromatic ring, making it preferable for complex natural product synthesis .

Dimethoxy Derivatives

6,7-Dimethoxy-2-tetralone

5,6-Dimethoxy-1-tetralone

Comparison :

| Property | This compound | 6,7-Dimethoxy-2-tetralone |

|---|---|---|

| Methoxy Groups | 1 | 2 |

| Reactivity | Moderate | Higher (electron-rich) |

| Yield in Synthesis | 35–39% | 36% |

β-Tetralone Variants

6-Methoxy-β-tetralone (CAS: 2472-22-2) is synonymous with this compound in some literature . However, nomenclature discrepancies may arise depending on the numbering system.

Biologische Aktivität

6-Methoxy-2-tetralone, an organic compound with the molecular formula C11H12O2, is notable for its role as an intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound is a light yellow to orange crystalline solid that is sensitive to air. It serves as a precursor for synthesizing steroidal and terpenoid compounds, which are critical in various biological processes. The compound has gained attention for its potential medicinal properties, particularly in antifungal and anticancer applications .

Mechanisms of Biological Activity

Mode of Action:

this compound itself does not exhibit direct biological activity; rather, it acts as a precursor for more complex molecules that do. For instance, it is used in synthesizing 2-aminotetralin derivatives known for their antifungal properties. These derivatives can interfere with fungal biochemical pathways, leading to their antifungal effects .

Biochemical Pathways:

The compound's activity is largely determined by the specific derivatives synthesized from it. For example, 2-aminotetralin derivatives have been shown to inhibit fungal enzymes, thereby disrupting fungal growth and proliferation .

Cellular Effects:

Research indicates that similar compounds can influence cell signaling pathways and gene expression. In hepatocellular carcinoma cells, related tetralones have induced apoptosis and suppressed cell proliferation by modulating the expression of key proteins involved in cell survival and migration .

Synthesis and Yield

A study demonstrated a three-step synthesis of this compound with an overall yield ranging from 36% to 42%. The synthesis involves converting 6-methoxy-1-tetralone into the desired compound through epoxidation and subsequent reactions .

Table 1: Synthesis Conditions and Yields

| Step | Time | Acid Used | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Heating | 1.5 hours | 15% H₂SO₄ | 40–45 | 12 |

| Heating | 2 hours | 15% H₂SO₄ | 50–60 | 18 |

| Heating | 3 hours | 25% H₂SO₄ | 60–70 | 20 |

| Reflux | 3 hours | 10% H₂SO₄ | Reflux | 39 |

This table summarizes various experimental conditions tested during the synthesis of the compound and their corresponding yields.

Antifungal Activity

In vitro studies have shown that derivatives synthesized from this compound exhibit significant antifungal activity against various fungal strains. For instance, one study reported that certain tetralone derivatives could inhibit the growth of Candida albicans effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-tetralone, and what are their key limitations?

- Methodological Answer : A three-step synthesis involves (i) epoxidation of dihydronaphthalene derivatives using MCPBA, (ii) epoxide cleavage with BF₃·Et₂O, and (iii) hydroboration-oxidation followed by Jones oxidation, yielding 35–36% overall . Key limitations include low yields due to by-product formation (e.g., multiple alcohols from hydroboration) and the use of hazardous reagents like BF₃·Et₂O . Alternative routes using TiCl₄-mediated cyclization improve regioselectivity but require rigorous purification via column chromatography .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (methoxy singlet at δ 3.8–4.0 ppm, carbonyl carbon at δ 207–210 ppm), and mass spectrometry (m/z 176.21 for [M+H]⁺) . Melting point analysis (28–35°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are critical for purity validation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. Store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the hydroboration-oxidation step to minimize by-product formation?

- Methodological Answer : Replace BF₃·Et₂O with NaBH₄/CuI in DMF to reduce side reactions. For example, Na-mediated reduction at reflux (24 h) followed by KMnO₄ oxidation improves regioselectivity and yields (~45%) . Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish between regioisomers (6-methoxy-1-tetralone vs. This compound) by comparing carbonyl carbon shifts (δ 207 vs. 210 ppm) . Replicate analyses under standardized conditions (e.g., solvent, temperature) to ensure consistency .

Q. How can researchers improve the stability of this compound during long-term storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Confirm stability via periodic GC-MS analysis to detect decomposition products (e.g., methoxy-naphthols) .

Q. What role does this compound play in synthesizing bioactive compounds?

- Methodological Answer : It serves as a key intermediate for steroidal analogs (e.g., via Diels-Alder reactions) and sesquiterpene lactones like (−)-antrocin. For example, stereoselective aldol reactions with 3-methyl-2-cyclohexenone yield antrocin precursors (7% overall yield) . Optimize enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.